N-ethyl-3-methylcyclohexan-1-amine
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Overview
Description
N-ethyl-3-methylcyclohexan-1-amine: is an organic compound with the molecular formula C9H19N. It is a secondary amine, characterized by the presence of an ethyl group and a methyl group attached to a cyclohexane ring. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-3-methylcyclohexan-1-amine can be achieved through several methods. One common approach is the reductive amination of 3-methylcyclohexanone with ethylamine. This reaction typically involves the formation of an imine intermediate, which is subsequently reduced to the desired amine using a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis. The reaction is typically carried out under controlled temperature and pressure to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: N-ethyl-3-methylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-ethyl-3-methylcyclohexanone.
Reduction: It can be reduced to form N-ethyl-3-methylcyclohexane.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: N-ethyl-3-methylcyclohexanone.
Reduction: N-ethyl-3-methylcyclohexane.
Substitution: Various N-substituted derivatives depending on the reagents used.
Scientific Research Applications
N-ethyl-3-methylcyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-ethyl-3-methylcyclohexan-1-amine involves its interaction with various molecular targets. As a secondary amine, it can form hydrogen bonds and participate in nucleophilic reactions. The compound’s effects are mediated through its ability to interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
N-methylcyclohexanamine: Lacks the ethyl group, resulting in different reactivity and properties.
N-ethylcyclohexanamine: Lacks the methyl group, leading to variations in its chemical behavior.
3-methylcyclohexanamine: Lacks the ethyl group, affecting its overall structure and reactivity.
Uniqueness: N-ethyl-3-methylcyclohexan-1-amine is unique due to the presence of both ethyl and methyl groups on the cyclohexane ring. This structural feature imparts distinct steric and electronic properties, influencing its reactivity and interactions with other molecules .
Properties
IUPAC Name |
N-ethyl-3-methylcyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-3-10-9-6-4-5-8(2)7-9/h8-10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGGEUFVMBHOIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCCC(C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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